
N1-(3-fluorophenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluorophenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, commonly referred to as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of oxalamide derivatives and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
Role in Orexin Receptor Mechanisms
N1-(3-fluorophenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is explored in the context of orexin receptors, which play a crucial role in regulating feeding, arousal, stress, and drug abuse. Research by Piccoli et al. (2012) investigated the effects of GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, on binge eating in rats. This study highlights the potential of targeting OX1R mechanisms to treat binge eating and possibly other compulsive eating disorders (Piccoli et al., 2012).
Quantum Chemical and Molecular Dynamic Simulation Studies
In the realm of materials science, derivatives similar to N1-(3-fluorophenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide have been studied for their corrosion inhibition properties on iron. Kaya et al. (2016) used quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and inhibition behaviors of piperidine derivatives, shedding light on their potential applications in corrosion prevention (Kaya et al., 2016).
Synthesis and Pharmacological Evaluation of Piperidine Analgesics
The synthesis and evaluation of piperidine analgesics, which include structural elements similar to N1-(3-fluorophenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, have been documented by Lalinde et al. (1990). This research provides insights into the development of potent analgesics with potential applications in pain management and anesthesia (Lalinde et al., 1990).
Novel Synthetic Approaches in Organic Chemistry
Mamedov et al. (2016) developed a novel synthetic approach to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which includes compounds with structural similarities to N1-(3-fluorophenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide. This research contributes to the advancement of synthetic methodologies in organic chemistry, providing a new route for the synthesis of complex molecules (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-24-10-9-21-7-5-13(6-8-21)12-19-16(22)17(23)20-15-4-2-3-14(18)11-15/h2-4,11,13H,5-10,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECWAFCSICDNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)
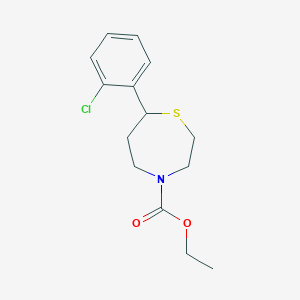
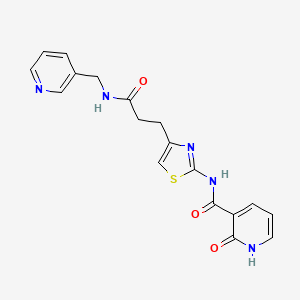
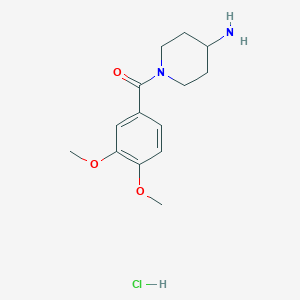
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)
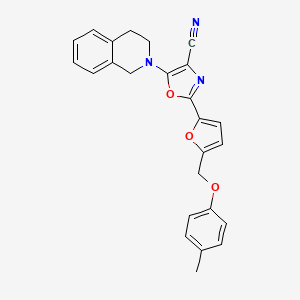
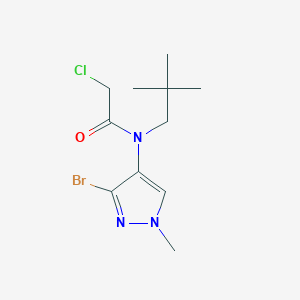
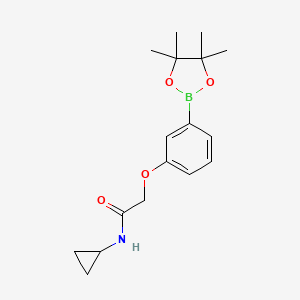
![2-Chloro-N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]propanamide](/img/structure/B2427403.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzotriazole](/img/structure/B2427406.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2427408.png)
![Diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate](/img/structure/B2427409.png)
![3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2427414.png)